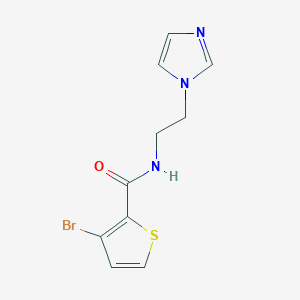
n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide: is a compound that features an imidazole ring, a bromothiophene moiety, and a carboxamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the bromothiophene and carboxamide functionalities .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The bromine atom in the bromothiophene can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, and the presence of the bromothiophene moiety can enhance its efficacy .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromothiophene moiety can interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can enhance its biological activity and provide additional functionalization options. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H10BrN3OS |
|---|---|
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
3-bromo-N-(2-imidazol-1-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c11-8-1-6-16-9(8)10(15)13-3-5-14-4-2-12-7-14/h1-2,4,6-7H,3,5H2,(H,13,15) |
Clé InChI |
YDDLGVKELMWAGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C(=O)NCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


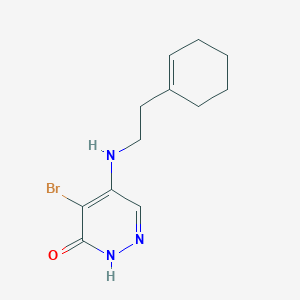
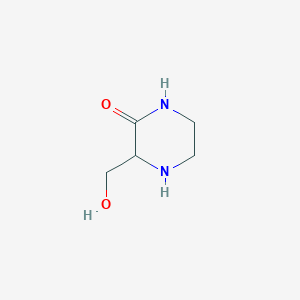
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
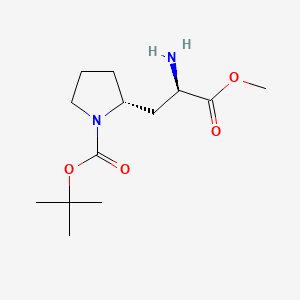
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)

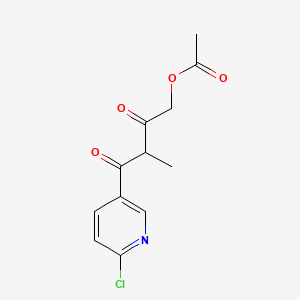
![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)
![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
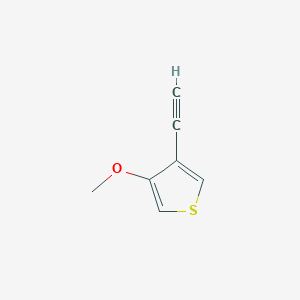
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
